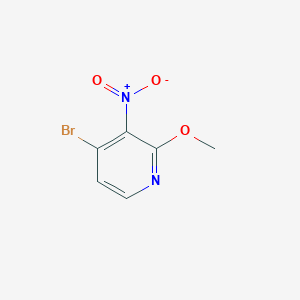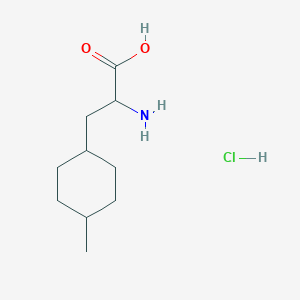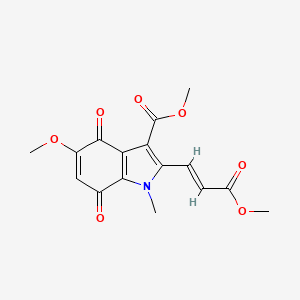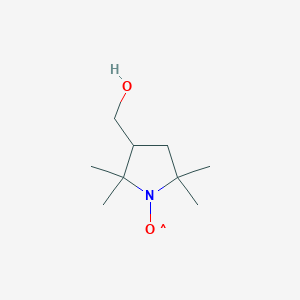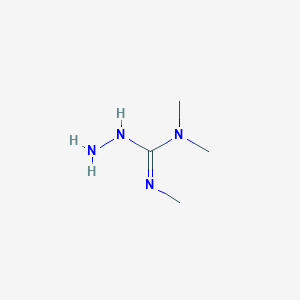
N,N,N'-trimethylhydrazinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’-Trimethylhydrazinecarboximidamide is an organic compound with the molecular formula C₄H₁₂N₄. It is a derivative of hydrazine and is characterized by the presence of three methyl groups attached to the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethylhydrazinecarboximidamide typically involves the reaction of hydrazine with methylating agents under controlled conditions. One common method is the reaction of hydrazine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{NH}_2\text{NH}_2 + 3\text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}_2\text{H}_2\text{I} ]
Industrial Production Methods: In an industrial setting, the production of N,N,N’-trimethylhydrazinecarboximidamide can be scaled up by using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’-Trimethylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’-trimethylhydrazinecarboximidamide oxide, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N,N,N’-Trimethylhydrazinecarboximidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of N,N,N’-trimethylhydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
N,N,N’-Trimethylhydrazinecarboximidamide: Unique due to its three methyl groups attached to nitrogen atoms.
N,N-Dimethylhydrazine: Similar structure but with only two methyl groups.
Hydrazinecarboximidamide: Lacks methyl groups, making it less sterically hindered.
Uniqueness: N,N,N’-Trimethylhydrazinecarboximidamide is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C4H12N4 |
|---|---|
Molekulargewicht |
116.17 g/mol |
IUPAC-Name |
3-amino-1,1,2-trimethylguanidine |
InChI |
InChI=1S/C4H12N4/c1-6-4(7-5)8(2)3/h5H2,1-3H3,(H,6,7) |
InChI-Schlüssel |
BNJNZWAIEFSKMY-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(NN)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)
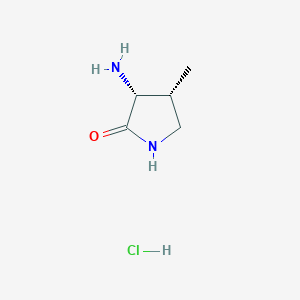
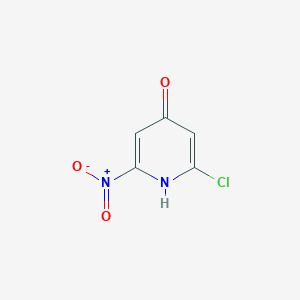
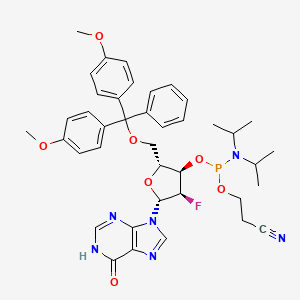
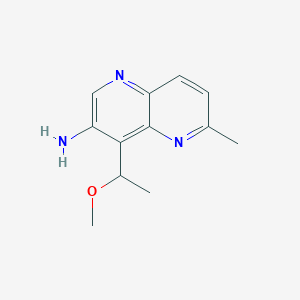
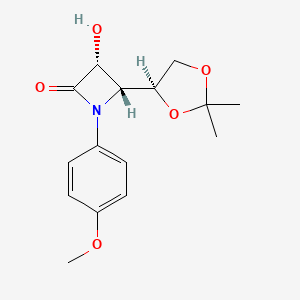
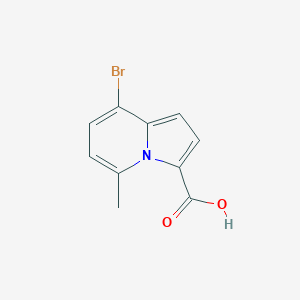
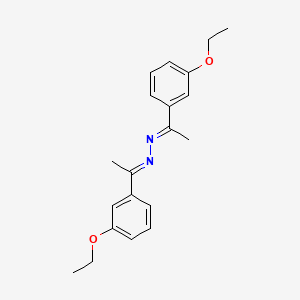

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
